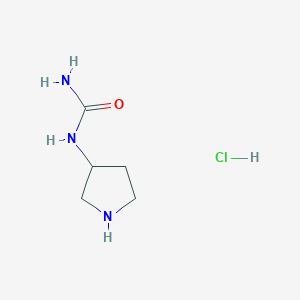
3-Amino-1-(3-chlorophenyl)propan-1-ol
Vue d'ensemble
Description
3-Amino-1-(3-chlorophenyl)propan-1-ol: is an organic compound with the molecular formula C9H12ClNO It is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-ol typically begins with 3-chlorobenzaldehyde and nitromethane.
Step 1: The initial step involves the condensation of 3-chlorobenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide to form 3-chloro-β-nitrostyrene.
Step 2: The nitrostyrene intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 3-chloro-β-aminoethylbenzene.
Step 3: Finally, the aminoethylbenzene is subjected to a hydrolysis reaction to produce this compound.
Industrial Production Methods:
- Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Amino-1-(3-chlorophenyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amino group or the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products:
- The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes.
Applications De Recherche Scientifique
Chemistry:
- In chemistry, 3-Amino-1-(3-chlorophenyl)propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
- It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- The compound is explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes.
Industry:
- In industry, it is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
Mechanism:
- The mechanism by which 3-Amino-1-(3-chlorophenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in these interactions, facilitating binding and subsequent biological activity.
Molecular Targets and Pathways:
- The compound may target enzymes involved in metabolic pathways or receptors on cell surfaces, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Amino-1-(4-chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom in the para position.
3-Amino-1-(2-chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom in the ortho position.
3-Amino-1-phenylpropan-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness:
- The presence of the chlorine atom in the meta position of 3-Amino-1-(3-chlorophenyl)propan-1-ol imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activities.
Propriétés
IUPAC Name |
3-amino-1-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMCKCPUBSCVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)





![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)


![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)




